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molecular formula C5H3BrN2O2 B184007 2-Bromo-4-nitropyridine CAS No. 6945-67-1

2-Bromo-4-nitropyridine

Cat. No. B184007
M. Wt: 202.99 g/mol
InChI Key: AFVITJKRFRRQKT-UHFFFAOYSA-N
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Patent
US07557121B2

Procedure details

To a solution of sodium (480 mg, 21 mmol) dissolved in 1-propanol (45 mL), was added 2-bromo-4-nitropyridine [(3.2 g, 19.2 mmol), J. Med. Chem. 46(7), 1273-1276; 2003] and the mixture was heated at 95° C. for 2 hours. The solvent was then evaporated under reduced pressure and the residue was suspended in chloroform and filtered. The filtrate was washed with water, dried over magnesium sulfate, and concentrated in vacuo to give an oily residue. The residue was distilled and title product was obtained during a temperature range of 145-150° C., as a solid in 58% yield, 2.67 g.
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[Na].[Br:2][C:3]1[CH:8]=[C:7]([N+]([O-])=O)[CH:6]=[CH:5][N:4]=1.[CH2:12]([OH:15])[CH2:13][CH3:14]>>[Br:2][C:3]1[CH:8]=[C:7]([O:15][CH2:12][CH2:13][CH3:14])[CH:6]=[CH:5][N:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
[Na]
Name
Quantity
45 mL
Type
reactant
Smiles
C(CC)O
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
BrC1=NC=CC(=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oily residue
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC(=C1)OCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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